molecular formula C12H11NO3S B11794344 Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate

Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate

Cat. No.: B11794344
M. Wt: 249.29 g/mol
InChI Key: RVJXTXZTDNGGGJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has a thiazole ring substituted with a methyl ester group and a phenyl ring bearing a hydroxymethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate typically involves the condensation of appropriate thioamide and α-haloketone precursors. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the formation of the thiazole ring. The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Methyl 2-(4-(carboxy)phenyl)thiazole-4-carboxylate.

    Reduction: Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.

    Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its hydroxymethyl and ester groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-[4-(hydroxymethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)10-7-17-11(13-10)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3

InChI Key

RVJXTXZTDNGGGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)CO

Origin of Product

United States

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